molecular formula C44H90N4O2 B13809704 N,N'-1,6-Hexanediylbis[N'-octadecyl]urea

N,N'-1,6-Hexanediylbis[N'-octadecyl]urea

Cat. No.: B13809704
M. Wt: 707.2 g/mol
InChI Key: KKHUDTYSZOHVMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea typically involves the reaction of hexamethylene diisocyanate with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and at elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,6-Hexanediylbis[N’-octadecyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amines .

Scientific Research Applications

N,N’-1,6-Hexanediylbis[N’-octadecyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The urea groups can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,6-Hexanediylbis[N’-dodecyl]urea
  • N,N’-1,6-Hexanediylbis[N’-hexadecyl]urea
  • N,N’-1,6-Hexanediylbis[N’-octyl]urea

Uniqueness

N,N’-1,6-Hexanediylbis[N’-octadecyl]urea is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .

Properties

Molecular Formula

C44H90N4O2

Molecular Weight

707.2 g/mol

IUPAC Name

1-octadecyl-3-[6-(octadecylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C44H90N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-43(49)47-41-37-33-34-38-42-48-44(50)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,45,47,49)(H2,46,48,50)

InChI Key

KKHUDTYSZOHVMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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